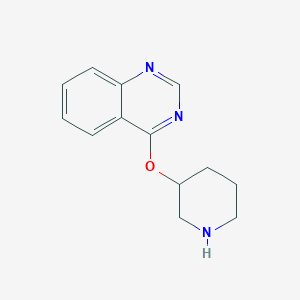

4-(Piperidin-3-yloxy)quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Piperidin-3-yloxy)quinazoline is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.283. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

4-(Piperidin-3-yloxy)quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been found to inhibit chromatin-associated proteins in histones . They have also shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .

Mode of Action

The mode of action of this compound involves interaction with its targets leading to changes in cellular processes. For instance, certain quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a process regulated by the quorum sensing system . These compounds decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its targets. For example, quinazoline derivatives have been found to inhibit the quorum sensing system in Pseudomonas aeruginosa, affecting the formation of biofilms . They also inhibit chromatin-associated proteins in histones, which could affect gene expression and other cellular processes .

Pharmacokinetics

A study on two structurally similar quinazoline derivatives, s1 and s2, found that they were widely distributed and found in high concentrations in liver and kidney tissues . A small proportion of these compounds could cross the blood-brain barrier and be distributed in the brain .

Result of Action

The result of the action of this compound at the molecular and cellular level would depend on its specific targets and mode of action. For instance, inhibition of biofilm formation in Pseudomonas aeruginosa could lead to decreased virulence of this bacterium . Inhibition of chromatin-associated proteins in histones could affect gene expression and cellular processes .

Q & A

Q. What are the common synthetic routes for 4-(Piperidin-3-yloxy)quinazoline, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves coupling piperidin-3-ol derivatives with halogenated quinazoline precursors. For example, nucleophilic substitution reactions using tert-butoxycarbonyl (Boc)-protected piperidin-3-ol with 4-chloro-6-hydroxy-7-methoxyquinazoline under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) yield intermediates, followed by deprotection . Microwave-assisted synthesis can enhance reaction rates and yields by optimizing solvent polarity and temperature . Key factors include:

- Catalysts : HATU improves coupling efficiency in DMF with diisopropylethylamine as a base .

- Solvents : Dichloromethane or toluene for Mitsunobu reactions; DMF for amide couplings .

- Yields : Reported yields range from 35% (ambient conditions) to 53% (optimized with microwave irradiation) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Basic Research Question

Structural validation requires:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidinyloxy linkage at C6 of quinazoline) .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions, critical for SAR studies .

- HPLC-PDA : Purity assessment (>95% for biological assays) .

Q. How does the piperidinyloxy moiety influence the compound’s biological activity?

Advanced Research Question

The piperidinyloxy group enhances solubility and target binding via:

- Hydrogen bonding : Oxygen in the ether linkage interacts with enzyme active sites (e.g., kinases or microbial targets) .

- Conformational flexibility : Piperidine’s chair-to-boat transitions allow adaptability to binding pockets .

- Electron-donating effects : Modulates quinazoline’s electronic profile, impacting DNA intercalation or enzyme inhibition .

Comparative studies show that replacing piperidinyloxy with rigid moieties (e.g., phenyl) reduces antimicrobial potency, emphasizing its role in bioavailability .

Q. What strategies resolve contradictory data on the compound’s antimicrobial efficacy across studies?

Advanced Research Question

Discrepancies often arise from:

- Assay variability : Standardize broth microdilution (CLSI guidelines) to minimize MIC discrepancies .

- Stereochemical purity : Chiral HPLC separates enantiomers, as R/S configurations exhibit differing activities .

- Bacterial strain selection : Activity against Gram-positive vs. Gram-negative strains depends on substituents at C8 of quinazoline (e.g., chloro groups enhance Gram-negative targeting) .

Q. How can computational methods optimize this compound derivatives for target specificity?

Advanced Research Question

- Docking studies : Predict binding to EGFR or DHFR using AutoDock Vina; prioritize derivatives with ΔG < -8 kcal/mol .

- QSAR models : Correlate substituent hydrophobicity (ClogP) with anticancer activity (R² > 0.85) .

- DFT calculations : Identify electron-rich regions (e.g., quinazoline N1/N3) for electrophilic modification .

Q. What are the limitations of current SAR studies on this compound?

Advanced Research Question

- Limited in vivo data : Most studies focus on in vitro assays; pharmacokinetics (e.g., plasma half-life < 2 hours) require optimization .

- Off-target effects : Piperidinyloxy derivatives may inhibit cytochrome P450 enzymes, necessitating metabolic stability assays .

- Synthetic complexity : Multi-step synthesis reduces scalability for preclinical trials .

Q. How do modifications at the quinazoline C2/C4 positions affect antitumor activity?

Advanced Research Question

- C2 pyridinyl substitution : Enhances DNA topoisomerase II inhibition (IC₅₀ = 1.2 µM vs. 8.5 µM for unsubstituted analogs) .

- C4 piperazinyl/acetylpiperazinyl groups : Improve solubility but may reduce blood-brain barrier penetration .

- Dual C2/C4 modifications : Synergistic effects observed in EGFR-mutant cell lines (e.g., H1975, IC₅₀ = 0.3 µM) .

Q. What in vitro models are suitable for evaluating anti-inflammatory activity?

Basic Research Question

- COX-2 inhibition assay : Measure IC₅₀ via ELISA (e.g., this compound IC₅₀ = 4.7 µM vs. celecoxib IC₅₀ = 0.04 µM) .

- NF-κB luciferase reporter assays : Quantify suppression in LPS-stimulated macrophages .

- Cytokine profiling : IL-6/TNF-α reduction in THP-1 cells at 10 µM .

Q. How can regioselectivity challenges in quinazoline functionalization be addressed?

Advanced Research Question

- Directing groups : Install Boc-protected amines at C6 to guide C-H activation at C8 .

- Microwave irradiation : Enhances regioselectivity in Ullmann couplings (e.g., C3 vs. C7 arylation) .

- Metal catalysts : Pd(OAc)₂/XPhos promotes cross-coupling at electron-deficient positions .

Q. What are emerging applications beyond antimicrobial/anticancer research?

Basic Research Question

特性

IUPAC Name |

4-piperidin-3-yloxyquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)13(16-9-15-12)17-10-4-3-7-14-8-10/h1-2,5-6,9-10,14H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIMDIJUXZVAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。